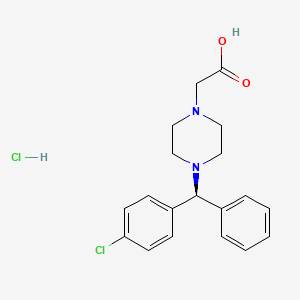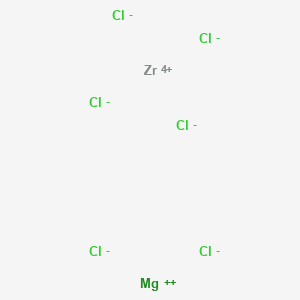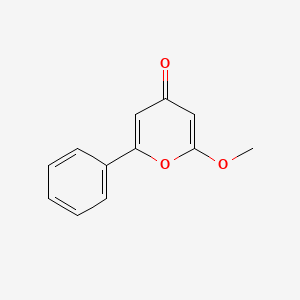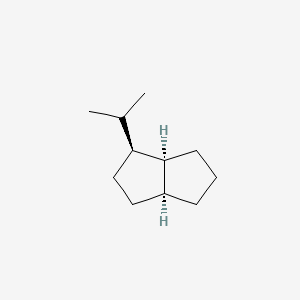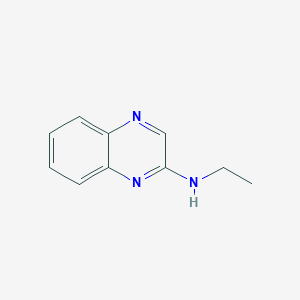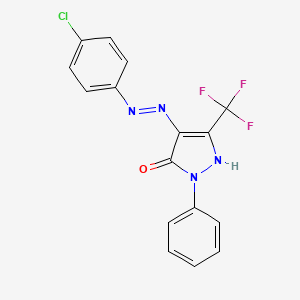![molecular formula C23H18BrN3O4 B13828274 N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, which is further connected to a diphenylcyclopropanecarbohydrazide framework.
Preparation Methods
The synthesis of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide typically involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide can be compared with similar compounds such as:
N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)nicotinohydrazide: This compound has a similar structure but with a nicotinohydrazide moiety instead of a diphenylcyclopropanecarbohydrazide framework.
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: This compound is a precursor in the synthesis of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide and shares some structural similarities.
Properties
Molecular Formula |
C23H18BrN3O4 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H18BrN3O4/c24-20-12-18(27(30)31)11-15(21(20)28)14-25-26-22(29)19-13-23(19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,19,28H,13H2,(H,26,29)/b25-14+ |
InChI Key |
FRYBIOZEBCJIKX-AFUMVMLFSA-N |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


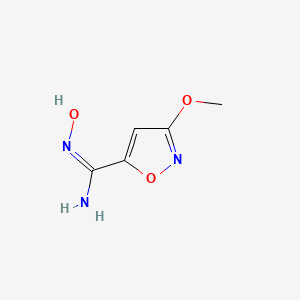
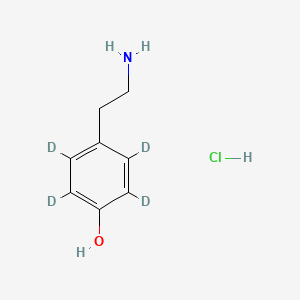

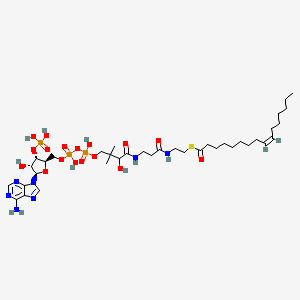
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
